N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
Compounds with a thiazole core, like the one in your query, are widely used in medicinal chemistry due to their diverse pharmacological activities . The thiazole ring is a part of many important drugs and biologically active compounds.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for “N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide”, I can’t provide a detailed analysis .Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be influenced by its molecular structure. Without specific data for “this compound”, I can’t provide a detailed analysis .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of thiazole derivatives and similar compounds likely involve the design and synthesis of new derivatives with improved pharmacological activities and lower side effects. This includes the use of computational methods for drug design and high-throughput screening techniques for drug discovery .
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12-8-14-13(17-12)15-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVFPFOJUNCKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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